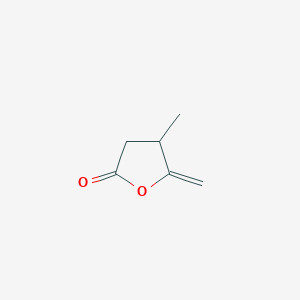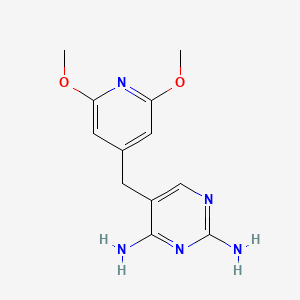
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives. These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- typically involves a multi-step process. One common method starts with the chlorination of 2,4-diamino-6-hydroxypyrimidine, followed by nucleophilic substitution, iodination, Suzuki reaction, and deprotection . The reaction conditions often involve the use of solvents like methanol and reagents such as sodium methylate, guanidine salts, and organoboron reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The compound reacts with various reagents under specific conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organoboron reagents in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the folate metabolic pathway. By inhibiting DHFR, the compound disrupts the synthesis of purines, pyrimidines, and other essential biomolecules, leading to the death of the target organism .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: An antibacterial drug with a similar 2,4-diaminopyrimidine core.
Pyrimethamine: An anti-malarial drug with a similar structure.
Methotrexate: An anticancer drug with a folate-like structure.
Uniqueness
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- is unique due to its specific side chains that enhance its selectivity and hydrophobicity, making it a promising lead compound for further optimization in drug development .
Properties
CAS No. |
65873-57-6 |
|---|---|
Molecular Formula |
C12H15N5O2 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-[(2,6-dimethoxypyridin-4-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O2/c1-18-9-4-7(5-10(16-9)19-2)3-8-6-15-12(14)17-11(8)13/h4-6H,3H2,1-2H3,(H4,13,14,15,17) |
InChI Key |
IEACCMAATFZFEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


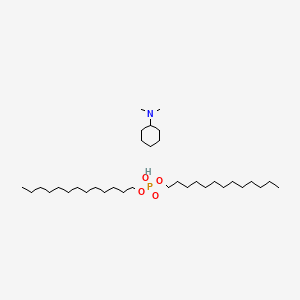
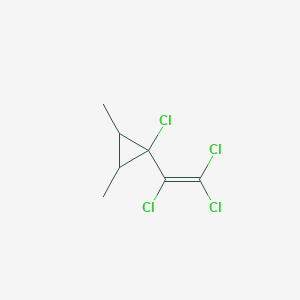
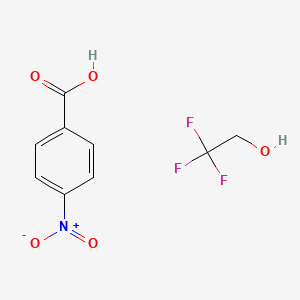
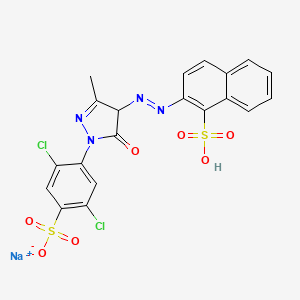

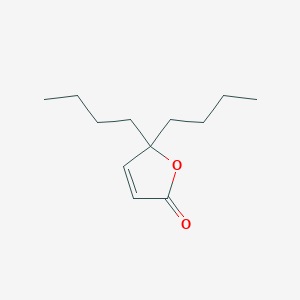
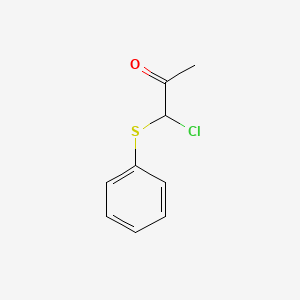
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
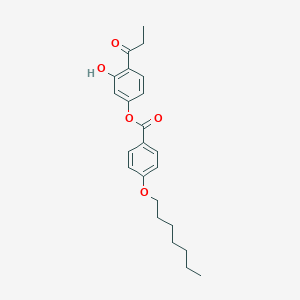
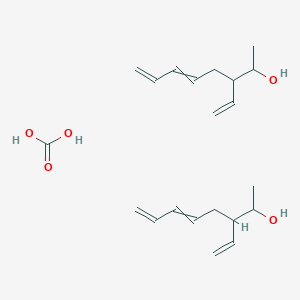
![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
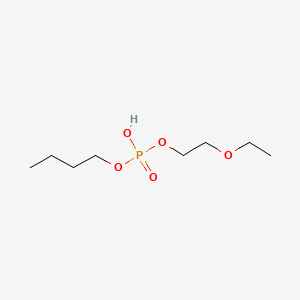
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
